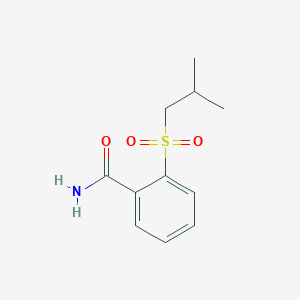

2-(Isobutylsulfonyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2-(2-methylpropylsulfonyl)benzamide |

InChI |

InChI=1S/C11H15NO3S/c1-8(2)7-16(14,15)10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |

InChI Key |

ANUTYGVCJFESEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Isobutylsulfonyl Benzamide

Precursor Synthesis and Introduction of Key Functional Groups

The foundation of the 2-(Isobutylsulfonyl)benzamide synthesis lies in the preparation of two key precursors: a suitable benzoic acid derivative and an active sulfonylating agent, namely isobutylsulfonyl chloride.

Synthetic Routes to Substituted Benzoic Acid Derivatives

The synthesis typically begins with a benzoic acid derivative, which serves as the foundational scaffold for the molecule. Anthranilic acid (2-aminobenzoic acid) and its derivatives are common starting materials in the synthesis of various heterocyclic compounds and pharmaceuticals. nih.gov General routes to obtain substituted benzoic acids include the reaction of aminobenzoic acids with various aromatic halides or acyl halides. nih.govresearchgate.net For instance, reacting a 2-chlorobenzoic acid derivative with an appropriate amine can introduce functionality that may be modified in later steps. google.com These preparatory reactions establish the core phenyl ring and carboxylic acid group required for the subsequent amide formation.

Preparation of Isobutylsulfonyl Chloride and Related Sulfonylating Agents

The isobutylsulfonyl moiety is introduced using isobutylsulfonyl chloride. Alkanesulfonyl chlorides are commonly synthesized via the oxidative chlorosulfonation of precursors such as thiols, disulfides, or S-alkyl isothiourea salts. organic-chemistry.org A modern and effective method involves the N-chlorosuccinimide (NCS) mediated chlorosulfonation of S-alkylisothiourea salts. This approach is advantageous as the starting S-isobutylisothiourea salt can be readily prepared from inexpensive thiourea and an isobutyl halide. This method offers high yields and avoids the use of more hazardous reagents. organic-chemistry.org

Strategies for Benzamide (B126) Core Formation

The formation of the amide bond is one of the most critical and frequently performed reactions in medicinal chemistry. This transformation is typically achieved by coupling a carboxylic acid with an amine, a reaction that requires activation of the carboxylic acid to proceed efficiently. rsc.org

Amide Coupling Reactions: Reagents and Optimized Conditions

Direct condensation of a carboxylic acid and an amine by heating is often inefficient due to the formation of a non-reactive ammonium carboxylate salt. rsc.orgresearchgate.net Consequently, a wide array of coupling reagents has been developed to facilitate this transformation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt). nih.govbachem.com The EDC/HOBt system is particularly favored as the resulting urea byproduct from EDC is water-soluble, simplifying purification. bachem.com Other classes of reagents include phosphonium salts (e.g., PyBOP) and uronium salts like HATU, which are known for their high efficiency, especially in challenging or sterically hindered couplings. nih.gov A base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), is almost always required to neutralize the acid formed during the reaction and to ensure the amine component remains deprotonated and nucleophilic. nih.gov

Optimization of these reactions involves adjusting the stoichiometry of the reagents. Typically, slight excesses of the coupling agent and the amine are used relative to the carboxylic acid to drive the reaction to completion.

Interactive Table: Common Amide Coupling Reagents and Conditions

| Reagent Combination | Base | Typical Solvent(s) | Key Features |

|---|---|---|---|

| EDC / HOBt | DIPEA, Et3N | DMF, DCM, CH3CN | Widely used, water-soluble urea byproduct, minimizes racemization. nih.govnih.gov |

| DCC / DMAP | - | DCM, THF | Effective, but DCC-urea byproduct is poorly soluble and requires filtration. nih.gov |

| HATU | DIPEA, Et3N | DMF, NMP | Highly efficient for difficult couplings, rapid reaction times. nih.gov |

| T3P (PPAA) | Pyridine, DIPEA | EtOAc, THF | Broadly applicable, byproducts are water-soluble. |

| B(OCH2CF3)3 | - | MeCN | Boron-mediated, can often be driven without a separate base. acs.org |

| CDI | Et3N | THF | Forms an active acyl-imidazole intermediate. nih.gov |

Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly impact the efficiency, rate, and cleanliness of amide coupling reactions.

Solvent Systems: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (B52724) (CH3CN) are traditionally used because they effectively solubilize the reactants and intermediates. rsc.orgnih.gov However, due to environmental and safety concerns, there is a growing trend toward using "greener" alternatives. Solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective replacements for DCM and DMF in many amidation processes, offering comparable reaction rates and yields. rsc.org In some cases, reactions can be performed in aqueous media using surfactants or under solvent-free conditions, further enhancing the environmental profile of the synthesis. acs.orgrsc.org The solvent choice can also influence the solubility of byproducts; for example, the use of acetonitrile can facilitate the removal of DCC-derived urea in some cases. nih.gov

Temperature Profiles: Temperature control is crucial for minimizing side reactions, particularly racemization if chiral centers are present. Many coupling reactions are initiated at low temperatures (e.g., 0 °C) before being allowed to warm to room temperature. bachem.com This initial cooling helps to control the exothermicity of the activation step. While many reactions proceed efficiently at ambient temperature, some sluggish couplings involving electron-deficient amines or sterically hindered substrates may require heating to achieve a reasonable reaction rate and yield. nih.gov However, elevated temperatures can also increase the rate of undesirable side reactions, such as the rearrangement of the activated acid to a stable N-acyl urea when using carbodiimides. bachem.com Therefore, the optimal temperature profile represents a balance between achieving a practical reaction rate and maintaining the integrity of the product.

Regioselective Introduction of the Isobutylsulfonyl Moiety

The final key step in the synthesis of this compound is the regioselective introduction of the isobutylsulfonyl group onto the 2-position (ortho-position) of the benzamide ring. The directing effect of substituents already present on the aromatic ring is the guiding principle for this transformation.

The amide functional group (-CONH2) is an ortho-, para-directing group for electrophilic aromatic substitution. This is because the nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, stabilizing the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions. Therefore, performing the sulfonylation reaction on the pre-formed benzamide core is a logical strategy to achieve the desired 2-substituted product.

The reaction would typically proceed via electrophilic aromatic substitution, using a sulfonylating agent like isobutylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3). The reaction conditions, including the choice of catalyst and solvent, would need to be carefully optimized to maximize the yield of the ortho-isomer over the para-isomer, which is often formed concurrently. While achieving high regioselectivity in such reactions can be challenging, modern catalytic systems, including those using rhodium, have demonstrated the potential for highly selective C-H activation and functionalization at the ortho position of aromatic rings bearing directing groups. nih.gov

Direct Sulfonylation Procedures

Direct C-H sulfonylation has emerged as a powerful and atom-economical method for the synthesis of aryl sulfones. This approach avoids the pre-functionalization of the aromatic ring, thereby streamlining the synthetic process. One of the common strategies involves the reaction of a benzamide derivative with a suitable sulfonylating agent, often in the presence of a transition metal catalyst.

A hypothetical direct sulfonylation route is depicted below:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Benzamide | Isobutylsulfonyl chloride | Transition Metal Catalyst (e.g., Pd, Cu, Rh) | This compound |

This table represents a conceptual pathway based on established direct sulfonylation methodologies.

Alternative Synthetic Pathways for Sulfonyl Group Integration

Alternative synthetic routes to this compound often involve the construction of the molecule from pre-functionalized starting materials. A common and versatile approach starts from 2-aminobenzamide or its precursors.

One established pathway involves the diazotization of 2-aminobenzamide followed by a sulfonyl-group-introducing reaction, such as a Sandmeyer-type reaction with sulfur dioxide and a copper salt in the presence of an isobutyl halide.

Another widely applicable method commences with 2-halobenzamides, typically 2-bromobenzamide or 2-iodobenzamide. These substrates can undergo nucleophilic aromatic substitution with an isobutylsulfinate salt, or more commonly, a transition metal-catalyzed cross-coupling reaction. For example, a palladium- or copper-catalyzed coupling of 2-bromobenzamide with sodium isobutylsulfinate would yield the desired this compound.

A general scheme for this alternative pathway is as follows:

| Starting Material | Reagent | Catalyst | Intermediate | Final Step | Product |

| 2-Aminobenzamide | 1. NaNO₂, HCl 2. SO₂, CuCl, Isobutyl bromide | - | - | - | This compound |

| 2-Bromobenzamide | Sodium isobutylsulfinate | Pd or Cu catalyst | - | - | This compound |

This table outlines common alternative synthetic strategies for the integration of the sulfonyl group.

Derivatization Strategies for Analog Generation

To explore the structure-activity relationships (SAR) of this compound, the generation of a diverse range of analogs is crucial. Derivatization strategies focus on systematic modifications of the core structure, including the benzene (B151609) ring, the amide functionality, and the sulfonyl linkage.

Systematic Modifications of the Benzene Ring

Systematic modifications of the benzene ring are essential for probing the impact of electronic and steric effects on the biological activity of this compound analogs. This is typically achieved by introducing various substituents at the available positions (3, 4, 5, and 6) of the phenyl ring.

Starting from appropriately substituted anthranilic acids or 2-halobenzoic acids, a wide array of functional groups can be incorporated. These include, but are not limited to:

Electron-donating groups: Alkyl (e.g., methyl, ethyl), alkoxy (e.g., methoxy (B1213986), ethoxy), and amino groups.

Electron-withdrawing groups: Halogens (F, Cl, Br), nitro, cyano, and trifluoromethyl groups.

Sterically bulky groups: Phenyl, tert-butyl, and other large alkyl or aryl groups.

The synthesis of these analogs would follow the general synthetic pathways described in section 2.3, utilizing the corresponding substituted starting materials.

| Position of Substitution | Type of Substituent | Example Functional Group |

| 4-position | Electron-withdrawing | Chloro (Cl) |

| 5-position | Electron-donating | Methoxy (OCH₃) |

| 4,5-positions | Combination | Dichloro (Cl, Cl) |

This interactive table illustrates potential systematic modifications of the benzene ring.

Structural Variations at the Amide and Sulfonyl Linkages

Modifications at the amide and sulfonyl linkages are another key strategy for generating structural diversity and modulating the physicochemical properties of the analogs.

Amide Variations:

The primary amide of this compound can be replaced with secondary or tertiary amides by coupling the corresponding 2-(isobutylsulfonyl)benzoic acid with a diverse range of primary or secondary amines. This allows for the introduction of various alkyl, aryl, and heterocyclic moieties at the amide nitrogen.

Sulfonyl Linkage Variations:

The isobutyl group of the sulfonyl moiety can be replaced with a variety of other alkyl (linear, branched, cyclic), aryl, or heteroaryl groups. This is achieved by using the corresponding sulfonyl chlorides or sulfinate salts in the synthetic sequences described in section 2.3. These modifications can significantly impact the lipophilicity, polarity, and steric profile of the molecule.

| Linkage Modified | Variation | Example Moiety |

| Amide | N-alkylation | N-methyl |

| Amide | N-arylation | N-phenyl |

| Sulfonyl | Alkyl variation | Cyclopropylmethyl |

| Sulfonyl | Aryl substitution | Phenyl |

This table showcases potential structural variations at the amide and sulfonyl linkages.

Parallel and Combinatorial Synthesis Approaches for Library Creation

To efficiently explore the vast chemical space around the this compound scaffold, parallel and combinatorial synthesis techniques are employed. These high-throughput methods enable the rapid generation of large libraries of analogs for biological screening.

Solid-phase synthesis is a particularly powerful tool for library creation. A common strategy involves anchoring a suitable building block to a solid support (resin) and then sequentially adding other building blocks in a spatially separated manner (e.g., in a multi-well plate format). For the synthesis of a this compound library, a 2-carboxybenzenesulfonamide core could be attached to the resin. Subsequent parallel amidation with a library of diverse amines would generate a large number of final compounds after cleavage from the solid support.

Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in an array of separate reaction vessels. This approach often utilizes automated liquid handlers and purification systems to streamline the workflow.

A representative combinatorial library design could involve:

Scaffold: 2-(Sulfonyl)benzamide

Diversity Point 1 (R¹ on Sulfonyl): A set of 10 different alkyl and aryl groups.

Diversity Point 2 (R² on Amide): A set of 20 different amines.

Diversity Point 3 (Substituents on Benzene Ring): A set of 5 different substitution patterns.

This design would theoretically yield a library of 10 x 20 x 5 = 1000 distinct compounds.

| Diversity Point | Number of Variations | Example Variations |

| R¹ (Sulfonyl) | 10 | Methyl, Ethyl, Phenyl, 4-Chlorophenyl |

| R² (Amide) | 20 | Propylamine, Aniline (B41778), Morpholine, Piperidine |

| Benzene Ring Substituent | 5 | H, 4-Cl, 5-F, 4-Me, 5-OMe |

This table illustrates a hypothetical combinatorial library design for generating analogs of this compound.

Advanced Spectroscopic and Chromatographic Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of 2-(isobutylsulfonyl)benzamide. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzamide (B126) ring and the aliphatic protons of the isobutyl group would be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton. For instance, the protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7-8 ppm), with their splitting patterns revealing their substitution pattern. The protons of the isobutyl group would appear in the aliphatic region (typically δ 0.9-3.2 ppm), with characteristic multiplicities such as a doublet for the methyl protons and a multiplet for the methine and methylene (B1212753) protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon signals would indicate their nature (aromatic, aliphatic, carbonyl, etc.). For example, the carbonyl carbon of the benzamide group would be expected to resonate at a significantly downfield chemical shift (around 160-170 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic Protons | 7.5 - 8.2 | Multiplet | 4H |

| NH₂ Protons | 7.0 - 7.5 (broad) | Singlet | 2H |

| CH₂ (sulfonyl) | 3.0 - 3.2 | Doublet | 2H |

| CH (isobutyl) | 2.0 - 2.3 | Multiplet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 165 - 170 |

| Aromatic C-SO₂ | 138 - 142 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C(O)NH₂ | 130 - 135 |

| CH₂ (sulfonyl) | 55 - 60 |

| CH (isobutyl) | 28 - 32 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation pathways. In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, confirming the compound's molecular formula (C₁₁H₁₅NO₃S). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides and benzamides include cleavage of the C-S bond, the S-N bond, and loss of the amide group. For this compound, characteristic fragment ions would be expected from the loss of the isobutyl group, the sulfonyl group, and the benzamide moiety. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 241 | [M]⁺ | C₁₁H₁₅NO₃S |

| 185 | [M - C₄H₈]⁺ | C₇H₇NO₃S |

| 156 | [M - SO₂NH]⁺ | C₁₁H₁₅O |

| 121 | [C₇H₅O]⁺ | C₇H₅O |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different bonds.

Key characteristic absorption bands for this compound would include:

N-H stretching vibrations of the primary amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

C=O stretching vibration of the amide carbonyl group, which is a strong band usually found around 1680-1640 cm⁻¹.

S=O stretching vibrations of the sulfonyl group, which are typically strong and appear as two distinct bands (asymmetric and symmetric stretching) in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C-N stretching vibration of the amide group, usually in the 1400-1200 cm⁻¹ region.

Aromatic C=C stretching vibrations , which appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (NH₂) | N-H Stretch | 3400-3200 | Medium |

| Amide (C=O) | C=O Stretch | 1680-1640 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350-1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1160-1120 | Strong |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic method for assessing the purity of this compound and for its quantitative determination in various matrices. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control the pH.

The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The peak area in the chromatogram is directly proportional to the concentration of the compound, allowing for accurate quantification. Method validation according to established guidelines would be necessary to ensure the reliability of the analytical results, including parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 5: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 or 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Component Analysis in Reaction Mixtures

Gas Chromatography (GC) can be utilized for the analysis of volatile components present in the reaction mixture during the synthesis of this compound. This technique is particularly useful for monitoring the presence of starting materials, solvents, or volatile byproducts. Due to the relatively low volatility and potential for thermal degradation of this compound itself, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. However, for monitoring more volatile precursors or impurities, GC is a valuable tool.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized under UV light or by using a staining agent. The retention factor (Rf) value of the compound is a characteristic property under a specific set of TLC conditions and can be used for preliminary identification.

Chemiluminescence-Based Detection Methods for Enhanced Sensitivity

For trace-level detection of this compound or its related impurities, chemiluminescence-based detection methods can be employed to achieve enhanced sensitivity. These methods can be coupled with HPLC or other separation techniques. The principle involves a chemical reaction that produces light, and the intensity of the emitted light is proportional to the concentration of the analyte. While not a primary characterization technique, it offers significant advantages in applications requiring high sensitivity, such as in bioanalytical or environmental studies.

In Vitro and Ex Vivo Biological Activity Assessments Non Clinical Focus

Enzyme Inhibition and Activation Studies

A comprehensive search of scientific databases and literature has revealed no published studies investigating the inhibitory or activating effects of 2-(Isobutylsulfonyl)benzamide on the enzymes Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), Glycine transporter 1 (GlyT-1), Succinate dehydrogenase (SDH), Carbonic anhydrase (CA), or Glucokinase (GK).

Assay Development and Validation for Relevant Target Enzymes

There are no specific enzymatic assays that have been developed and validated in the scientific literature for the purpose of testing this compound against AChE, BACE1, GlyT-1, SDH, CA, or GK. While standard assays for these enzymes are well-established in the field of biochemistry and pharmacology, their application to this particular compound has not been documented in published research.

Determination of Inhibitory/Activating Potency

Consistent with the lack of assay development, there is no available data in the scientific literature regarding the inhibitory or activating potency of this compound. Therefore, key metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the half-maximal effective concentration (EC50) for this compound against the specified enzymes have not been determined or reported.

Receptor Binding and Functional Assays

There is a lack of published research on the interaction of this compound with any receptor targets, including the leukotriene B4 receptor 2 (BLT2).

Ligand-Binding Studies to Receptor Targets

No ligand-binding studies have been published that investigate the affinity of this compound for the BLT2 receptor or any other receptor. Consequently, its binding profile and selectivity are unknown.

Assessment of Receptor Agonism or Antagonism

In the absence of receptor binding data, there have been no functional assays reported in the scientific literature to assess whether this compound acts as an agonist or antagonist at the BLT2 receptor or any other receptor.

Antimicrobial and Antiparasitic Efficacy Evaluations

There are no published studies in the scientific literature that have evaluated the in vitro or ex vivo antimicrobial or antiparasitic efficacy of this compound. While some related sulfonamide and benzamide (B126) compounds have been investigated for such properties, no specific data exists for this compound.

Summary Table of Research Findings for this compound

| Section | Topic | Research Findings |

| 4.1.1 | Assay Development and Validation | No published studies found. |

| 4.1.2 | Determination of Inhibitory/Activating Potency | No IC50, Ki, or EC50 values reported in the literature. |

| 4.2.1 | Ligand-Binding Studies | No published studies found for any receptor target. |

| 4.2.2 | Assessment of Receptor Agonism or Antagonism | No published studies found. |

| 4.3 | Antimicrobial and Antiparasitic Efficacy | No published studies found. |

Antiviral Activity against Specific Viral Proteases (e.g., SARS-CoV PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication, as it cleaves the viral polyprotein to release non-structural proteins. nih.govresearchgate.net It also plays a role in dysregulating the host's innate immune response, making it an attractive target for antiviral therapeutics. nih.govmdpi.com

The development of potent PLpro inhibitors has been challenging, partly due to the featureless nature of the enzyme's binding sites for its natural glycine-glycine cleavage sequence. nih.gov Nevertheless, various chemical scaffolds have been investigated. Although specific inhibitory data for this compound against SARS-CoV-2 PLpro was not found, there is evidence of research into sulfonamide derivatives as potential inhibitors. These efforts aim to develop novel small molecules with improved antiviral potency compared to early leads, which often showed weak cellular activity. researchgate.net

Cell-Based Assays for Cellular Response, Viability, and Target Engagement

Cell-based assays are fundamental in preclinical drug discovery to assess a compound's effect on cellular health, proliferation, and its interaction with the intended biological target. These assays provide crucial information on a compound's potential therapeutic window and mechanism of action. frontiersin.org Common assays include measuring ATP levels (e.g., CellTiter-Glo) to determine metabolic activity and cell viability, or using dye reduction assays. frontiersin.org

While target engagement studies for this compound are not published, the cytotoxicity of related compounds has been evaluated. In one study, novel N4-substituted sulfonamides bearing a thiazole (B1198619) moiety were tested for their cytotoxic effects against normal and cancerous human cell lines. researchgate.net Such assays are critical to identify compounds that are selectively toxic to cancer cells while sparing normal cells. For example, compounds were evaluated against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, alongside a normal lung fibroblast line (WI-38), to determine their antiproliferative activity and selectivity. researchgate.net

Table 3: In Vitro Cytotoxicity (IC₅₀) of a Selected Sulfonamide-Thiazole Derivative

This table presents data for a compound structurally related to this compound to illustrate the evaluation of cellular viability. Data sourced from a study on novel sulfonamide-thiazole derivatives. researchgate.net

| Cell Line | Cell Type | IC₅₀ (µM) |

| WI-38 | Normal Lung Fibroblast | >100 |

| A549 | Human Lung Carcinoma | 61.3 |

| MDA-MB-231 | Human Breast Carcinoma | >100 |

Elucidation of Molecular Mechanisms of Action

Identification and Validation of Specific Biological Targets

There is no information available in the public domain that identifies the specific biological targets of 2-(Isobutylsulfonyl)benzamide.

Detailed Enzyme Kinetics and Mechanistic Studies of Inhibition

No data from enzyme kinetic studies or investigations into the mechanisms of inhibition by this compound have been reported.

Protein-Ligand Interaction Analysis

A detailed analysis of the interactions between this compound and any potential protein targets is not possible without foundational binding studies.

Characterization of Hydrogen Bonding Networks

There are no published studies that characterize the hydrogen bonding networks formed between this compound and a biological target.

Identification of Hydrophobic Interactions and π-Stacking

Information regarding hydrophobic interactions or π-stacking involving this compound in a protein binding context is not available.

Analysis of Ligand-Induced Conformational Changes in Target Proteins

Without an identified target protein, no analysis of ligand-induced conformational changes can be performed.

Cellular Pathway Modulation Investigations

There are no research findings on how this compound may modulate any cellular pathways.

Impact on Key Signal Transduction Cascades

The Hedgehog signaling pathway is a complex and tightly regulated cascade that, in mammals, is initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1). rsc.orgyoutube.com In the absence of a ligand, PTCH1 inhibits the activity of a second transmembrane protein, Smoothened (SMO). rsc.orgyoutube.com The activation of the Hh pathway occurs when a ligand binds to PTCH1, which alleviates the inhibition of SMO. rsc.org This allows SMO to become active and trigger a downstream signaling cascade that ultimately leads to the activation of the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3). youtube.comnih.gov

Research into benzamide (B126) derivatives, the class of compounds to which this compound belongs, has demonstrated that they act as antagonists of the SMO receptor. nih.govrsc.org Studies on novel benzamide derivatives have shown that these compounds can inhibit the Hh signaling pathway by interacting with SMO. nih.gov This interaction prevents the downstream activation of the GLI transcription factors. The inhibitory activity of these compounds has been shown to be correlated with their ability to bind to the SMO receptor, as demonstrated in competitive binding assays using fluorescently labeled cyclopamine, a known SMO inhibitor. nih.gov

Molecular docking studies with similar benzamide derivatives have further elucidated the potential binding mode within the SMO receptor. These studies suggest that the benzamide scaffold can fit into the same pocket as other known SMO inhibitors, such as Vismodegib, and form hydrogen bonds with key amino acid residues like Tyr394 and Glu518, stabilizing the inactive conformation of the receptor. nih.gov By inhibiting SMO, this compound effectively blocks the transduction of the Hedgehog signal, thereby preventing the activation of downstream effectors.

Analysis of Effects on Gene Expression Profiles and Protein Levels

The inhibition of the Hedgehog signaling pathway at the level of the SMO receptor by compounds such as this compound is expected to have significant consequences on the expression of downstream target genes and their corresponding protein levels. The GLI transcription factors, once activated, translocate to the nucleus and induce the transcription of a wide array of target genes that are involved in cell proliferation, survival, and differentiation. nih.govnih.gov

Key target genes of the Hedgehog pathway include GLI1 itself, which creates a positive feedback loop, and PTCH1, which is part of a negative feedback mechanism. nih.gov Therefore, a primary and measurable effect of Hh pathway inhibition is the downregulation of both GLI1 and PTCH1 expression. Studies on other small molecule inhibitors of the Hh pathway have consistently demonstrated this effect. For instance, treatment of cancer cells with Hh pathway inhibitors has been shown to significantly reduce the mRNA levels of GLI1 and PTCH1. nih.govmdpi.com

Furthermore, the inhibition of the Hh pathway is expected to decrease the protein levels of GLI1 and PTCH1. nih.gov This reduction in the levels of key regulatory and target proteins of the pathway disrupts the aberrant signaling that drives tumorigenesis in Hh-dependent cancers.

The table below summarizes the expected effects of this compound on the expression of key Hedgehog pathway genes and proteins, based on the established mechanism of action for this class of inhibitors.

| Gene/Protein | Role in Hh Pathway | Expected Effect of this compound |

| GLI1 | Transcription factor and target gene | Decreased mRNA expression |

| GLI1 | Protein transcription factor | Decreased protein level |

| PTCH1 | Receptor and target gene | Decreased mRNA expression |

| PTCH1 | Protein receptor | Decreased protein level |

It is important to note that while the specific quantitative effects of this compound on gene and protein expression have not been detailed in publicly available literature, the described effects are the well-established consequences of SMO inhibition within the Hedgehog signaling pathway. nih.govmdpi.com The analysis of gene expression and protein levels provides a robust method for confirming the molecular mechanism of action for this and related compounds.

Structure Activity Relationship Sar and Rational Design Paradigms

Identification of Essential Pharmacophoric Features for Biological Potency

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For benzamide (B126) and sulfonamide-based inhibitors, including those related to 2-(isobutylsulfonyl)benzamide, several key features have been identified as crucial for biological potency, particularly as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govacs.orgnih.gov

The essential pharmacophoric elements generally include:

A Central Aromatic Scaffold: The benzamide core serves as a central organizing unit, positioning other key functional groups in the correct orientation for binding to the target protein.

A Hydrogen Bond Donor/Acceptor System: The primary amide (-CONH₂) of the benzamide moiety is often a critical interaction point. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor, forming key interactions with amino acid residues in the enzyme's active site. nih.gov A tertiary benzamide has also been shown to be required for the biological activity of certain inhibitors. acs.org

A Sulfonyl Linker: The sulfonyl group (-SO₂-) acts as a rigid and polar linker. Its tetrahedral geometry and ability to accept hydrogen bonds are important for orienting the side chains and for interaction with the protein.

A Hydrophobic Group: The isobutyl group attached to the sulfonyl moiety occupies a hydrophobic pocket within the enzyme's active site. The size, shape, and lipophilicity of this group are critical for achieving high potency.

Docking studies have helped visualize these interactions. For instance, in studies of sulfonamide inhibitors of 11β-HSD1, the molecule's orientation within the active site is dictated by these key interactions, explaining why certain enantiomers (specific 3D arrangements) are more active than others. nih.gov The design of novel inhibitors often starts from a lead compound identified through screening, which is then optimized by modifying these pharmacophoric elements. acs.orgnih.gov

Systematic Exploration of Substituent Effects on Biological Activity

Once the core pharmacophore is established, medicinal chemists systematically introduce various substituents to different parts of the molecule to probe the chemical space and optimize biological activity.

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents can profoundly impact a molecule's binding affinity.

Electronic Effects: In the development of perhydroquinolylbenzamides, it was found that substitution on the terminal benzamide ring with either electron-donating or electron-withdrawing groups was generally well-tolerated, suggesting that this position is less sensitive to electronic modulation for that particular series. acs.org However, in other series, such as benzylsulfanyl imidazoles, the electronic properties of substituents are crucial. For instance, substituents that are strong electron donors at the meta-position and have a higher negative resonance effect can be beneficial for activity. nih.gov

Steric Effects: The size and shape of substituents are critical for fitting into the enzyme's binding pocket. For some benzamide derivatives with larvicidal activity, it was concluded that less steric bulk on the aniline (B41778) part of the molecule may reduce hindrance when binding to the target receptor, leading to increased activity. nih.gov In the optimization of diarylsulfone 11β-HSD1 inhibitors, modifying the groups attached to the sulfone was a key strategy to enhance potency. nih.gov Similarly, for antiplasmodial 2-phenoxybenzamides, the activity was highly dependent on the size of the substituents on the anilino part of the structure. mdpi.com

The following table summarizes the general effects of substituents on the activity of benzamide-related compounds based on SAR studies.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |

| Terminal Benzamide Ring | Electron-donating or -withdrawing | Generally tolerated in some 11β-HSD1 inhibitor series. | acs.org |

| Anilino Moiety | Bulky/Sterically Hindered | Can reduce activity by preventing optimal binding. | nih.gov |

| Aromatic Rings | Hydrophobic | Can enhance binding by interacting with hydrophobic pockets. | nih.gov |

| Linker Group | Flexible vs. Rigid | Affects the conformational freedom and orientation of the molecule. | mdpi.com |

Lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) and polarity are critical parameters that influence not only a molecule's binding affinity but also its pharmacokinetic properties, such as absorption and permeability.

Lipophilicity: In many inhibitor series, increasing lipophilicity by adding hydrophobic substituents can lead to stronger binding in hydrophobic pockets of the target enzyme, thus increasing potency. For example, in a series of benzylsulfanyl imidazoles, more hydrophobic substituents at a specific position were found to be helpful in augmenting inhibitory activity. nih.gov However, excessively high lipophilicity can lead to problems like poor solubility and non-specific binding to other proteins. nih.gov

Polarity and Permeability: The introduction of polar groups can improve solubility but may decrease permeability across cell membranes. In a study of 2-phenoxybenzamides, the most active compounds showed relatively low passive permeability. mdpi.com There is often a delicate balance that must be achieved. Optimization efforts for a series of cyclohexyl benzamide 11β-HSD1 inhibitors focused on creating piperidyl benzamide derivatives to address issues of high non-specific protein binding and poor solubility, which are related to lipophilicity and polarity. nih.gov

Bioisosteric Replacements: Design and Functional Consequences

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that has similar physicochemical or topological properties. cambridgemedchemconsulting.com This technique is widely used to improve potency, alter selectivity, reduce toxicity, or optimize metabolic stability. nih.govresearchgate.net

In the design of benzamide analogues, several bioisosteric replacements have been explored:

Amide Replacements: The amide bond is a common target for bioisosteric replacement. In one study, the amide group of a benzamide was replaced with various other groups, including thioamides, selenoamides, sulfonamides, and triazoles. nih.govresearchgate.net The results showed that only the thioamide and selenoamide replacements retained significant biological activity, highlighting the geometric importance of the original amide group for that specific target. nih.gov

Ring Replacements: A phenyl ring can often be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com In the development of 11β-HSD1 inhibitors, replacing a phenyl ring with a pyridyl ring led to a compound with a more favorable pharmacokinetic profile. nih.gov

Functional Group Replacements: Simple replacements, such as substituting a hydroxyl group (-OH) with a fluorine atom (-F) or a methoxy (B1213986) group (-OMe), are common strategies to fine-tune electronic properties and metabolic stability. cambridgemedchemconsulting.com

The functional consequences of these replacements can be significant. For example, replacing a metabolically vulnerable proton with deuterium (B1214612) can slow down the rate of metabolism, a concept known as the kinetic isotope effect. cambridgemedchemconsulting.com The choice of a bioisostere must be carefully considered, as even a small change can lead to a drastic loss of activity if the key interactions with the target are disrupted. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is what ultimately determines how well it fits into a biological target. Conformational analysis, often aided by computational modeling and X-ray crystallography, is crucial for understanding SAR.

Docking studies are frequently used to predict the binding mode of inhibitors. In the development of novel sulfonamides as 11β-HSD1 inhibitors, molecular docking revealed different binding modes for the S- and R-enantiomers, explaining why one was significantly more active than the other. nih.gov Similarly, for benzenesulfonamide-based inhibitors of carbonic anhydrase, structural studies showed that specific active-site residues dictate the binding orientation and affinity of the inhibitors. nih.gov These computational and structural studies provide a powerful tool for rationalizing observed SAR and for designing new molecules with a higher probability of success. boisestate.edu

Rational Design of Highly Selective and Potent Analogues Based on SAR Principles

The culmination of SAR studies is the ability to rationally design new molecules with superior properties. By combining the knowledge of essential pharmacophores, substituent effects, bioisosterism, and conformational requirements, chemists can move beyond trial-and-error and intelligently design next-generation compounds.

The process often follows these steps:

Identify a Lead Compound: A starting molecule with some desired activity is identified, often through high-throughput screening. acs.org

Build an SAR Model: Initial analogues are synthesized to understand which parts of the molecule are essential for activity and which can be modified.

Optimize for Potency and Selectivity: Based on the SAR model, modifications are made to enhance interactions with the target enzyme and reduce interactions with off-target proteins. For example, the optimization of diarylsulfones led to highly potent 11β-HSD1 inhibitors. nih.gov The "tail approach" in designing benzenesulfonamide (B165840) inhibitors, where the core binds to the active site and the "tail" is modified to achieve isoform specificity, is another example of rational design. nih.gov

Improve Physicochemical Properties: Modifications are also made to improve properties like solubility, metabolic stability, and cell permeability, as was done in the evolution of cyclohexyl benzamides to piperidyl benzamides to address poor in vivo exposure. nih.gov

This iterative cycle of design, synthesis, and testing, guided by SAR principles, has led to the discovery of highly potent and selective inhibitors for a wide range of biological targets. nih.govnih.gov

Computational and in Silico Modeling for Mechanistic Insights and Predictive Design

Molecular Docking Studies for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. For 2-(Isobutylsulfonyl)benzamide, this would involve simulating its interaction with the three-dimensional structure of a selected protein to determine the most stable binding pose. The results would help hypothesize its mechanism of action and identify key interactions.

Once a binding pose is predicted, the specific interactions between this compound and the protein's amino acid residues would be analyzed. These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions that would be investigated include:

Hydrogen Bonds: The benzamide (B126) and sulfonyl groups of the compound contain hydrogen bond donors and acceptors that could form crucial interactions with the protein backbone or side chains.

Hydrophobic Interactions: The isobutyl group would likely engage in hydrophobic contacts with nonpolar residues within the binding pocket.

Pi-Stacking: The benzene (B151609) ring of the benzamide moiety could participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

The binding energetics would be calculated as a docking score, which estimates the binding free energy (ΔG) of the complex. A lower, more negative score typically indicates a more favorable and stable binding interaction.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Potential Functional Group of Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Benzamide (-CONH2), Sulfonyl (-SO2-) | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interaction | Isobutyl Group | Leucine, Isoleucine, Valine, Alanine |

| π-Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular docking would help determine whether this compound is predicted to bind to an active site or an allosteric site .

Active Site: This is the region of a protein where the primary biological activity occurs (e.g., the catalytic site of an enzyme). If the compound binds here, it would likely act as a competitive inhibitor.

Allosteric Site: This is a site distinct from the active site. Ligand binding at an allosteric site can modulate the protein's conformation and, consequently, its activity, acting as either an activator or a non-competitive inhibitor.

The analysis would involve a detailed examination of the amino acid composition and the topology of the predicted binding pocket.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation of the this compound-protein complex would involve simulating the movements and interactions of every atom in the system, providing insights into the stability and flexibility of the complex.

A key output of MD simulations is the assessment of how stable the ligand is within its binding pocket. This would be analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand over the simulation time. A low and stable RMSD would suggest that this compound remains securely bound in its initial predicted pose. Conversely, a high or fluctuating RMSD might indicate an unstable interaction or that the ligand is exploring alternative binding conformations.

MD simulations also reveal how the protein's structure adapts to the presence of the bound ligand. By analyzing the Root Mean Square Fluctuation (RMSF) of the protein's residues, one could identify regions that become more rigid or more flexible upon the binding of this compound. This can be particularly important for understanding allosteric regulation, where binding at one site can induce conformational changes at a distant active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured potencies (e.g., IC₅₀ values) would be required. The process would involve:

Descriptor Calculation: For each compound in the series, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties) would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the potency of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test in the laboratory. The model would highlight which structural features, such as the isobutyl group or substitutions on the benzene ring, are most critical for activity.

Virtual Screening Methodologies for Hit Identification and Library Prioritization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is significantly faster and less expensive than experimental high-throughput screening (HTS). For a target of interest for which this compound might be a starting point, virtual screening could be employed to explore vast chemical spaces for novel scaffolds or improved binders.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method relies on the 3D structure of the target protein. A library of compounds is docked into the active site of the target, and compounds are ranked based on their predicted binding affinity. nih.gov

Ligand-based virtual screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach uses the knowledge of known active compounds to identify new ones. Methods include searching for compounds with similar 2D or 3D structures to a known active ligand.

A successful virtual screening campaign can triage massive compound libraries, which can contain millions of molecules, into a manageable number of promising candidates for experimental validation. sygnaturediscovery.com For instance, a virtual screening of a library of benzamides could be performed to identify novel inhibitors of a specific enzyme, as has been demonstrated in studies on Mycobacterium tuberculosis.

Cheminformatics Approaches for Data Mining and Pattern Recognition

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, analyze, and manipulate chemical information. In the context of drug discovery involving compounds like this compound, cheminformatics plays a crucial role in managing and analyzing large datasets of chemical structures and their associated biological data.

Key applications of cheminformatics include:

Chemical database management: Storing and searching large collections of chemical structures and their properties.

Similarity searching: Identifying compounds with similar structures to a query molecule.

Clustering and diversity analysis: Grouping compounds based on their structural similarity to ensure the diversity of a screening library.

Pharmacophore modeling: Identifying the essential 3D arrangement of functional groups responsible for a compound's biological activity. A study on substituted benzamides with antidopaminergic activity used such an approach to define a pharmacophoric model. nih.gov

ADME/Tox prediction: Building models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process.

By applying these cheminformatics tools, researchers can identify patterns in structure-activity relationships, design more effective screening libraries, and select compounds with a higher probability of success in later stages of drug development.

Medicinal Chemistry and Chemical Biology Prospectives for 2 Isobutylsulfonyl Benzamide

Lead Compound Discovery and Optimization for Enhanced Efficacy and Selectivity

The discovery of lead compounds, such as those based on the sulfonylbenzamide scaffold, is a critical starting point in modern drug development. creative-biostructure.com The process typically begins with the identification of "hits" from high-throughput screening (HTS), virtual screening, or fragment-based drug discovery. creative-biostructure.comnih.gov These initial hits are then progressed into lead compounds, which demonstrate a specific desired biological activity and serve as the foundation for further chemical modification. researchgate.net For the sulfonylbenzamide class, the journey from a simple hit to an optimized lead involves extensive structure-activity relationship (SAR) studies. nih.gov

Optimization strategies aim to enhance a compound's affinity for its target, improve its selectivity over other related proteins, and refine its pharmacological properties. creative-biostructure.com This is achieved by systematically altering the chemical structure. researchgate.net For instance, in a related series of substituted sulfamoyl benzamidothiazoles, researchers explored how different chemical groups at various sites on the scaffold impacted its ability to prolong NF-κB activation. nih.gov Modifications included changing substituents on the phenyl ring and replacing the thiazole (B1198619) moiety with other heterocycles like imidazole (B134444) or pyridine. nih.gov Such studies revealed that certain substitutions led to more potent compounds, while others rendered the molecule inactive, highlighting the precise structural requirements for biological activity. nih.gov This systematic approach of synthesizing and testing analogs allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of molecules with superior efficacy and a lower potential for off-target effects. nih.gov

The sulfonylbenzamide scaffold itself is attractive to medicinal chemists due to its synthetic tractability and the diverse biological activities its derivatives have shown, including antibacterial, anti-inflammatory, and antitumor properties. ajchem-b.comnih.gov The optimization process for a compound like 2-(isobutylsulfonyl)benzamide would involve modifying the isobutyl group, the substitution pattern on the benzamide (B126) ring, and the amide functionality to fine-tune its interaction with its biological target.

Table 1: Structure-Activity Relationship (SAR) Insights for Sulfonylbenzamide Analogs

| Scaffold Position | Modification Explored | Impact on Activity | Reference |

|---|---|---|---|

| Phenyl Ring Substituent | Introduction of bromo groups | Tolerated, provided handles for further modification | nih.gov |

| Thiazole Moiety | Replacement with imidazole, pyridine, or thiadiazole | Resulted in loss of activity, suggesting the thiazole is crucial | nih.gov |

| Phenyl Ring Replacement | Substitution with nonpolar aliphatic groups (methyl, ethyl, propyl) | Maintained or altered activity depending on the group | nih.gov |

| Linker | Insertion of a methylene (B1212753) unit between rings | Led to inactive compound, suggesting a bi-aryl conformation is necessary | nih.gov |

Development as Chemical Probes for Biological Target Validation and Pathway Deconvolution

Once a potent and selective compound is developed, it can be repurposed as a "chemical probe." nih.gov A chemical probe is a small molecule used as a tool to study biological systems. nih.gov To qualify as a good probe, a molecule must demonstrate high potency and selectivity for its intended target and should ideally be accompanied by a structurally similar but biologically inactive version to serve as a negative control in experiments. nih.gov The development of this compound or its optimized analogs into chemical probes would enable researchers to validate the role of its specific biological target in disease processes and to unravel complex cellular pathways.

These probes are instrumental in translating findings from initial screening assays into a deeper biological understanding. nih.gov By using a well-characterized probe, scientists can confidently link the modulation of a specific protein to an observed cellular or organismal phenotype. This process, often called target validation, is a crucial step before a protein target is advanced into a full-scale drug discovery program.

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific drug target. nih.gov Compounds based on the sulfonylbenzamide scaffold have been identified through such cell-based phenotypic assays. nih.gov For example, a chemotype with a substituted sulfamoyl benzamidothiazole structure was identified for its specific enhancement of NF-κB activation in human monocytic cells. nih.gov

In this context, this compound could be used in a variety of phenotypic screens to identify new therapeutic applications. For instance, it could be screened against panels of cancer cell lines to identify specific subtypes that are sensitive to its effects, or in assays measuring inflammation or viral replication. nih.govnih.gov The results from these screens can generate new hypotheses about the compound's mechanism of action and the biological pathways it modulates.

A significant challenge following a successful phenotypic screen is identifying the specific molecular target responsible for the observed effect—a process known as target identification or de-orphaning. drughunter.com Chemical probes derived from the screening hit are a primary tool for this purpose. The most common methods are chemical proteomics-based, where the probe is modified to "fish out" its binding partners from cell lysates. drughunter.com

One widely used technique is affinity-based pulldown, where the probe is attached to a solid support (like beads) to capture its target protein. drughunter.com Another powerful method is photoaffinity labeling, where the probe is equipped with a photoreactive group. drughunter.com Upon exposure to UV light, the probe permanently crosslinks to its target, allowing for easier identification. drughunter.com By creating an affinity or photoaffinity probe based on the this compound structure, researchers could specifically isolate and identify its direct biological target, thereby elucidating its mechanism of action at a molecular level.

Exploration of Novel Biological Targets Modulated by Sulfonylbenzamide Scaffolds

The sulfonamide functional group is a key component in a wide array of clinically used drugs, and its derivatives are known to interact with a diverse range of biological targets. ajchem-b.comresearchgate.net This versatility suggests that the sulfonylbenzamide scaffold, including this compound, has the potential to modulate numerous proteins beyond a single, initially identified target. Research into sulfonamide-containing compounds has revealed activities against enzymes like carbonic anhydrases, which are implicated in glaucoma and cancer, as well as proteases and kinases. nih.govajchem-b.com

The exploration of these novel targets is driven by the scaffold's ability to engage in various electrostatic interactions with proteins. nih.gov The sulfonylbenzamide framework can serve as a building block in the design of inhibitors for different enzyme classes or modulators of receptor function. ajchem-b.com For example, different derivatives have been investigated as antibacterial agents targeting dihydropteroate (B1496061) synthase (DHPS), as anti-inflammatory agents, and as anticonvulsants. ajchem-b.comnih.gov This broad biological activity profile encourages the screening of sulfonylbenzamide libraries against diverse target panels to uncover new therapeutic opportunities.

Table 2: Potential Biological Targets for Sulfonylbenzamide Scaffolds

| Target Class | Specific Example | Associated Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Carbonic Anhydrase | Glaucoma, Cancer | ajchem-b.comnih.gov |

| Enzymes | Dihydropteroate Synthase (DHPS) | Bacterial Infections | ajchem-b.comnih.gov |

| Enzymes | Proteases | Viral Infections, Cancer | nih.gov |

| Signaling Pathways | NF-κB Pathway | Inflammation, Immunology | nih.gov |

| Various | Fatty Acid Binding Proteins | Metabolic Diseases | researchgate.net |

Strategies for Addressing Potential Resistance Mechanisms

A significant challenge in the long-term use of therapeutic agents, particularly antimicrobials, is the development of resistance. For sulfonamides, which act by inhibiting the enzyme dihydropteroate synthase (DHPS) in the folic acid pathway of bacteria, resistance is a well-documented phenomenon. nih.gov The primary mechanisms of resistance involve either mutations in the gene encoding the DHPS enzyme (folP) or the acquisition of foreign resistance genes (sul1, sul2) via plasmids. nih.govnih.gov

These resistance mechanisms often result in a DHPS enzyme that has a lower affinity for the sulfonamide drug but can still bind its natural substrate, p-aminobenzoic acid (pABA), effectively. nih.govnih.gov Strategies to address this resistance include:

Rational Drug Design : Designing new sulfonylbenzamide derivatives that can effectively inhibit the mutated, resistant forms of the target enzyme. This requires a detailed structural understanding of the resistant enzyme's active site.

Combination Therapy : Using the sulfonylbenzamide compound in conjunction with another agent that has a different mechanism of action. This multi-pronged attack makes it more difficult for resistance to develop against both drugs simultaneously.

Targeting Alternative Pathways : Developing compounds that inhibit other essential pathways in the pathogen or diseased cell, bypassing the original target and its resistance mechanism entirely.

Generation of Novel Therapeutic Hypotheses Based on Preclinical Findings

The collective preclinical data from SAR studies, phenotypic screening, and target identification efforts can lead to the generation of novel therapeutic hypotheses. If this compound or a related analog shows unexpected activity in a phenotypic screen—for example, preventing the death of neuronal cells in a model of neurodegeneration—it would prompt a new hypothesis about its potential use in diseases like Alzheimer's or Parkinson's.

These hypotheses are born from connecting an observed phenotype with the known (or newly discovered) mechanism of action. For instance, if target de-orphaning studies reveal that a sulfonylbenzamide derivative inhibits a previously un-drugged kinase involved in tumor progression, it would generate a strong therapeutic hypothesis for its use as an anticancer agent. ajchem-b.com The process is iterative: a preclinical finding sparks a hypothesis, which is then tested in more focused biological assays and animal models, further refining our understanding of the compound's therapeutic potential and generating new avenues for drug discovery. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Isobutylsulfonyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis of sulfonyl benzamide derivatives typically involves sulfonylation of benzamide precursors. Key steps include:

- Sulfonylation : Reacting benzamide derivatives with isobutylsulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst) .

- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures (3:7 ratio) to isolate the product.

- Optimization : Adjust reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometry (1.2 equivalents of sulfonyl chloride) to minimize side reactions. Validate purity via NMR (e.g., -NMR in CDCl) and IR spectroscopy (e.g., absence of -OH bands at ~3280 cm) .

Q. How should researchers characterize the purity and identity of this compound?

Answer: Use a multi-technique approach:

- NMR Spectroscopy : Confirm structural integrity via - and -NMR. For example, the isobutylsulfonyl group shows distinct methyl proton signals at δ 1.0–1.2 ppm and sulfonyl carbon at ~55 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] for CHNOS: 258.0798).

- Elemental Analysis : Ensure %C, %H, %N, and %S match theoretical values within ±0.3% .

Q. What stability considerations are critical for handling this compound?

Answer:

- Storage : Store at 0–6°C in airtight containers under nitrogen to prevent hydrolysis of the sulfonyl group .

- Degradation Monitoring : Use UV spectrophotometry (e.g., λ 250–270 nm) to detect decomposition products like benzamide derivatives .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for sulfonyl benzamide derivatives?

Answer:

- Divergent Mechanisms : For example, copper(II)-mediated C-H oxidation of benzamides can follow organometallic (basic conditions) or single-electron-transfer (acidic conditions) pathways. Computational studies (DFT) and isotopic labeling (e.g., ) help distinguish intermediates .

- Kinetic Analysis : Measure activation parameters (ΔH, ΔS) via Eyring plots under varying pH and temperature to validate competing pathways .

Q. What methodologies address challenges in enantiomeric separation of sulfinyl/sulfonyl benzamide analogs?

Answer:

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., cellulose 3,5-dichlorophenylcarbamate) with methanol or acetonitrile mobile phases. Optimize flow rates (e.g., 5 mL/min for baseline resolution of 2-benzylsulfinyl benzamide enantiomers) .

- Dynamic Thermodynamic Resolution : Adjust mobile phase polarity (e.g., n-hexane/2-propanol) to exploit differences in enantiomer solubility .

Q. How can researchers analyze the biological activity of this compound against therapeutic targets?

Answer:

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like phosphatases or kinases. Compare with structurally similar compounds (e.g., morpholine diamides with IC values <1 μM) .

- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (MTT assay) and selectivity (e.g., SI >10 for therapeutic index) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.